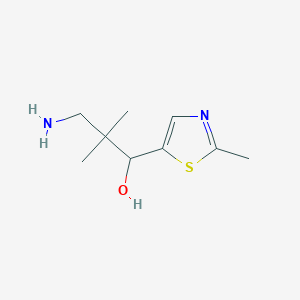![molecular formula C6H12N4S B13172457 1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methylsulfanyl group attached to a propyl chain, which is further connected to the triazole ring. The presence of the methylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 3-(methylsulfanyl)propylamine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction proceeds as follows:
Starting Materials: 3-(Methylsulfanyl)propylamine and an appropriate azide.
Catalyst: Copper (I) catalyst, often in the form of copper sulfate or copper iodide.
Solvent: Common solvents include water, ethanol, or a mixture of both.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the methylsulfanyl group can enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a different triazole ring position.
3-Methylthiopropanol: Lacks the triazole ring but contains the methylsulfanyl group.
1-[3-(Methylsulfanyl)propyl]-5-oxo-3-pyrrolidinecarboxylic acid: Contains a pyrrolidine ring instead of a triazole ring.
Uniqueness
1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine is unique due to the combination of the triazole ring and the methylsulfanyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C6H12N4S |
|---|---|
分子量 |
172.25 g/mol |
IUPAC 名称 |
1-(3-methylsulfanylpropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4S/c1-11-4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI 键 |
BZMISBFNGYLXSO-UHFFFAOYSA-N |
规范 SMILES |
CSCCCN1C=C(N=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


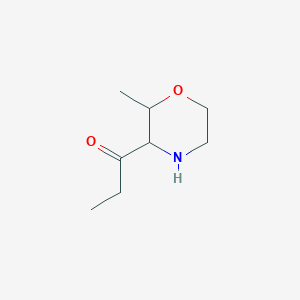
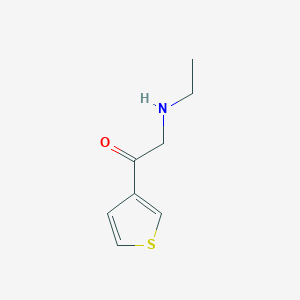
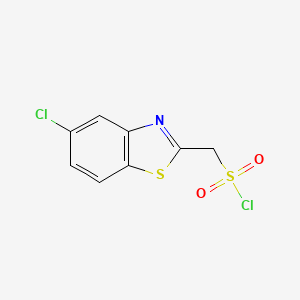
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
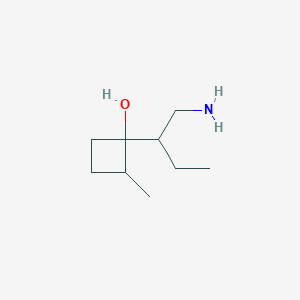
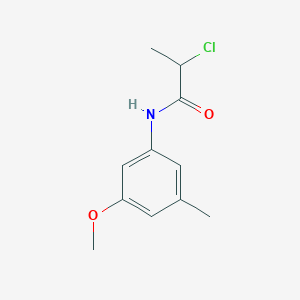
methanol](/img/structure/B13172399.png)

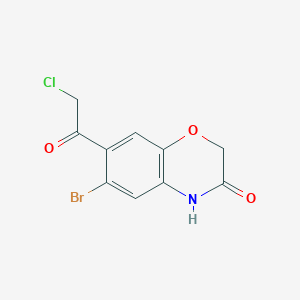
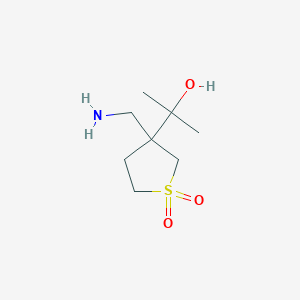
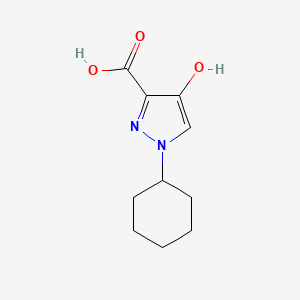

![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
